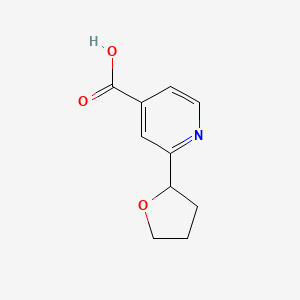
5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene
Descripción general
Descripción
5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with bromomethyl, fluoro, methyl, and trifluoromethyl groups
Mecanismo De Acción
Target of Action
Compounds with similar structures are often used in organic synthesis, particularly in reactions at the benzylic position .
Mode of Action
The compound likely interacts with its targets through free radical bromination, nucleophilic substitution, and oxidation . These reactions typically occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring . The exact mode of action would depend on the specific reaction conditions and the presence of other reactants.
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests it could be involved in various synthetic pathways . The downstream effects would depend on the specific context of the reaction.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific reaction it is involved in. For instance, in a free radical bromination reaction, the compound could potentially add a bromine atom to another molecule .
Action Environment
The compound’s action, efficacy, and stability are likely influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For example, the rate of free radical bromination reactions can be influenced by the presence of light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene typically involves the introduction of the bromomethyl group onto a pre-existing benzene ring that already contains the fluoro, methyl, and trifluoromethyl substituents. One common method involves the bromination of a suitable precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of safer and more environmentally friendly solvents and reagents is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Corresponding azides, thiols, or ethers.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds that can interact with biological targets.
Medicine: Exploration of its derivatives for therapeutic applications, including as potential drug candidates.
Comparación Con Compuestos Similares
Similar Compounds
5-(Bromomethyl)-2-fluoro-1-methylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene: Similar structure but without the methyl group, affecting its steric and electronic properties.
5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)benzene:
Uniqueness
5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromomethyl group provides a reactive site for further chemical modifications .
Propiedades
IUPAC Name |
5-(bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-2-6(4-10)3-7(8(5)11)9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMILKGXWAUIFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185377 | |
| Record name | 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373921-09-5 | |
| Record name | 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


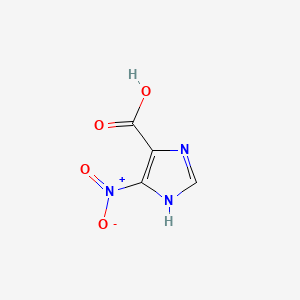
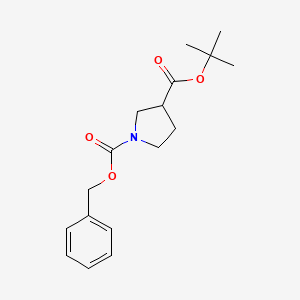
![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)


![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)
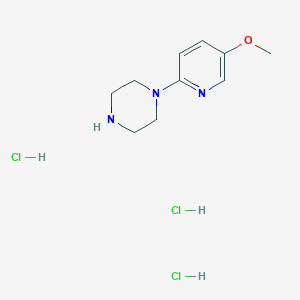
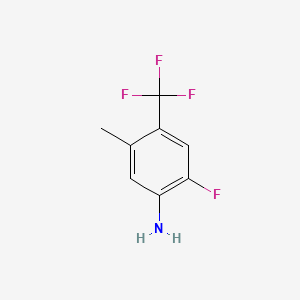

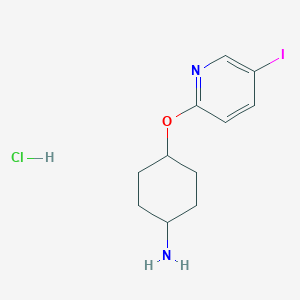
![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)


